

Technical Guide: 2,3-Difluoro-6-methoxybenzaldehyde (CAS: 187543-87-9)

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Compound of Interest

Compound Name:	2,3-Difluoro-6-methoxybenzaldehyde
Cat. No.:	B067421

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methoxy group, imparts specific electronic and conformational properties that are leveraged in modern medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, applications in drug development, and safety protocols. The compound is notably a key intermediate in the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, and has been identified as an impurity related to Zavegeptant, a calcitonin gene-related peptide (CGRP) receptor antagonist.

Physicochemical Properties

The key physical and chemical properties of **2,3-Difluoro-6-methoxybenzaldehyde** are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.

Property	Value	Reference(s)
CAS Number	187543-87-9	[1] [2] [3]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1] [2] [4]
Molecular Weight	172.13 g/mol	[1] [3] [4]
Appearance	White to light orange powder or crystal	[5]
Melting Point	55-57 °C	[2] [5]
Boiling Point	233.0 °C (at 760 mmHg)	[2] [5]
Density	1.289 g/cm ³ (Predicted)	[2] [5]
Flash Point	92.1 °C	[2]
Vapor Pressure	0.0571 mmHg (at 25 °C)	[2]
Solubility	Information not widely available; likely soluble in common organic solvents.	
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[2] [5]
Sensitivity	Air Sensitive	[2] [5]

Synthesis and Purification

The most commonly cited synthesis of **2,3-Difluoro-6-methoxybenzaldehyde** involves the directed ortho-metallation of 3,4-difluoroanisole, followed by formylation.

Experimental Protocol: Synthesis via Ortho-metallation

This procedure details the synthesis starting from 3,4-difluoroanisole.

Reagents and Materials:

- 3,4-Difluoroanisole (46.8 g, 325 mmol)

- Lithium diisopropylamide (LDA), 2 M solution in THF/n-heptane (171 mL, 341 mmol)
- N,N-Dimethylformamide (DMF), dry (27.6 mL, 358 mmol)
- Tetrahydrofuran (THF), dry
- Acetic acid
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Petroleum ether (40-60 °C)
- Water, 0.2 N Hydrochloric acid, Brine

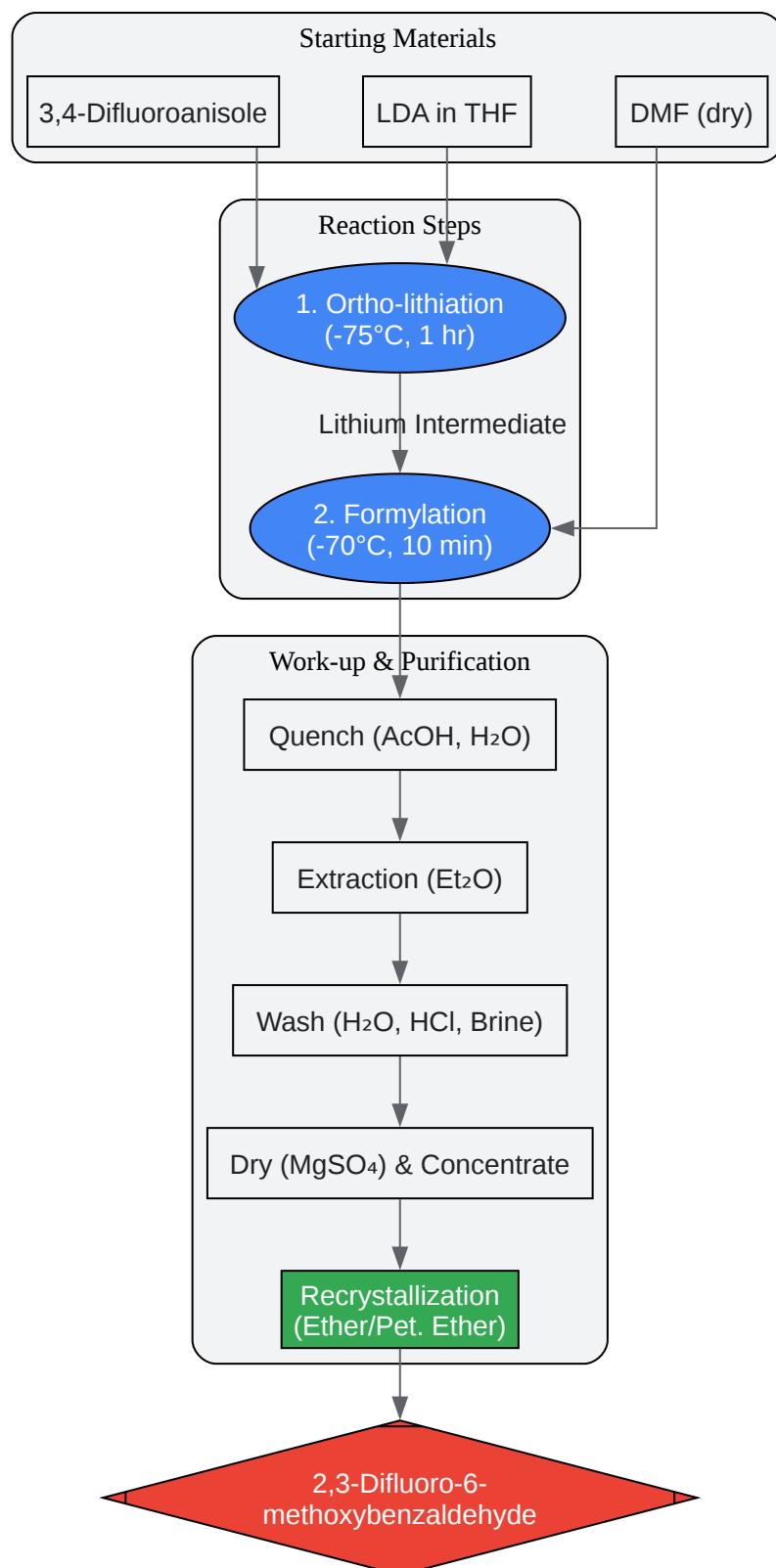
Procedure:

- Reaction Setup: In a multi-neck flask under a nitrogen atmosphere, dilute the 2 M LDA solution (171 mL) with dry THF (250 mL). Cool the solution to -75 °C using a dry ice/acetone bath.
- Addition of Starting Material: Slowly add a solution of 3,4-difluoroanisole (46.8 g) in dry THF (100 mL) dropwise to the LDA solution, ensuring the internal temperature remains at -75 °C. Stir the resulting mixture at this temperature for 1 hour.[1]
- Formylation: Add dry N,N-dimethylformamide (27.6 mL) dropwise to the reaction mixture. Continue stirring at -70 °C for an additional 10 minutes.[1]
- Quenching: Quench the reaction by adding acetic acid (30 mL) followed by water (400 mL). Allow the mixture to warm to 10 °C.[1]
- Extraction and Work-up: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 300 mL). Combine the organic layers and wash sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[1]
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield a red-orange oil which

crystallizes upon standing.[1]

- Purification: Purify the crude solid by recrystallization from a mixture of diethyl ether and petroleum ether (40-60 °C). This affords the final product, **2,3-difluoro-6-methoxybenzaldehyde**, as a solid. Reported Yield: 53.0 g (95%).[1]

Synthesis Workflow Diagram

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Caption: Synthesis workflow for **2,3-Difluoro-6-methoxybenzaldehyde**.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

Data Type	Details	Reference(s)
¹ H NMR	(300 MHz, CDCl ₃) δ: 10.40 (s, 1H, CHO), 7.37 (q, 1H, ArH), 6.71 (m, 1H, ArH), 3.93 (s, 3H, OCH ₃)	[1]
¹³ C NMR	Experimental data not available in cited literature.	
Mass Spec.	Predicted Monoisotopic Mass: 172.03358 Da. Predicted m/z for adducts: [M+H] ⁺ : 173.04086, [M+Na] ⁺ : 195.02280	

Applications in Drug Development

2,3-Difluoro-6-methoxybenzaldehyde is a valuable precursor for active pharmaceutical ingredients (APIs), primarily due to the advantageous properties conferred by its fluorine substituents, such as enhanced metabolic stability and binding affinity.[6]

Key Intermediate for Linzagolix (GnRH Antagonist)

Linzagolix is an oral GnRH receptor antagonist approved for the management of uterine fibroids.[1] The "(2,3-difluoro-6-methoxyphenyl)methoxy" fragment of Linzagolix is derived directly from **2,3-difluoro-6-methoxybenzaldehyde**.

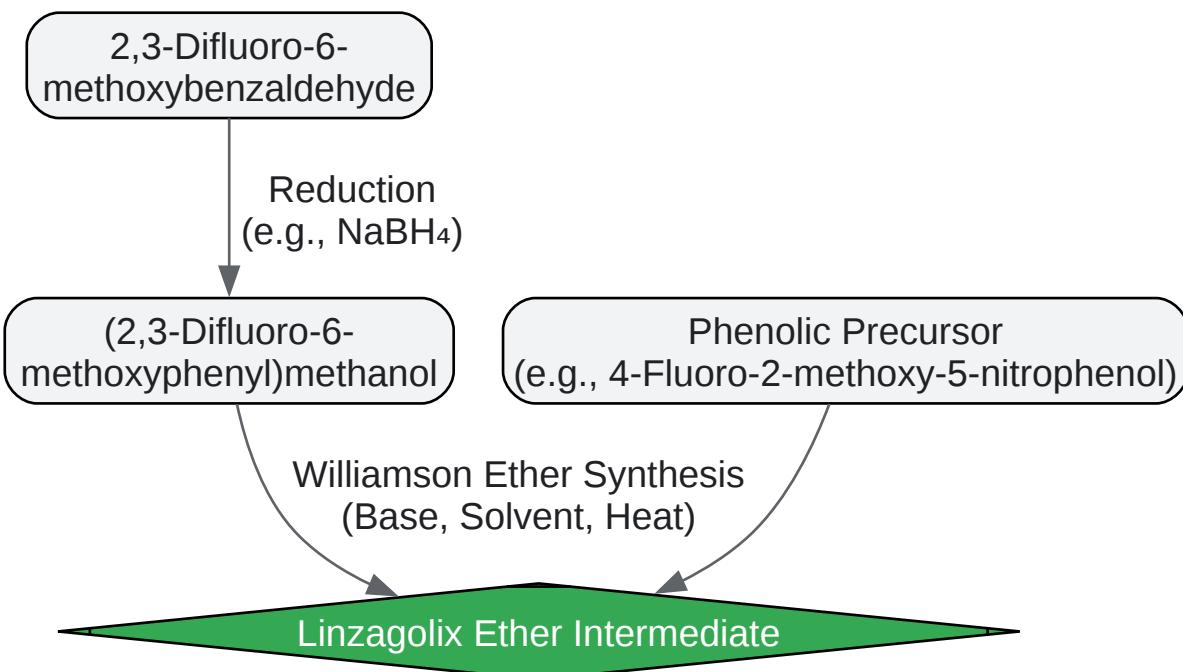
The synthesis involves a two-step conversion: reduction of the aldehyde to a benzyl alcohol, followed by a Williamson ether synthesis with the phenolic coupling partner.

Step 1: Reduction to (2,3-Difluoro-6-methoxyphenyl)methanol

- Dissolve **2,3-difluoro-6-methoxybenzaldehyde** (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.
- Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates completion.
- Quench the reaction by slowly adding water, followed by acidification with dilute HCl to pH ~5-6.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the benzyl alcohol, which can be used directly or purified by chromatography.

Step 2: Williamson Ether Synthesis

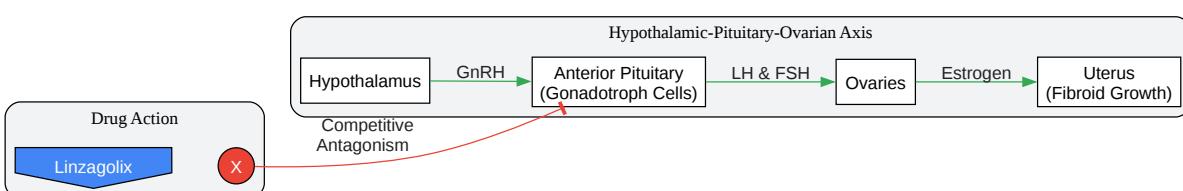
- In a flask, suspend the phenolic coupling partner (e.g., 2-fluoro-4-methoxy-5-nitrophenol, a Linzagolix precursor) (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
- Add a solution of the (2,3-Difluoro-6-methoxyphenyl)methanol (converted to its corresponding benzyl bromide or chloride, or used with a Mitsunobu reaction setup) to the suspension.
- Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.
- Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
- Purify the residue by column chromatography to yield the desired benzyl ether intermediate of Linzagolix.



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Caption: Pathway from the aldehyde to a key Linzagolix intermediate.

Linzagolix competitively binds to GnRH receptors on pituitary gonadotroph cells. This action blocks the endogenous GnRH from binding, thereby inhibiting the downstream signaling cascade that leads to the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The subsequent reduction in circulating LH and FSH levels leads to suppressed ovarian production of estrogen, which alleviates the symptoms of estrogen-dependent conditions like uterine fibroids and endometriosis.



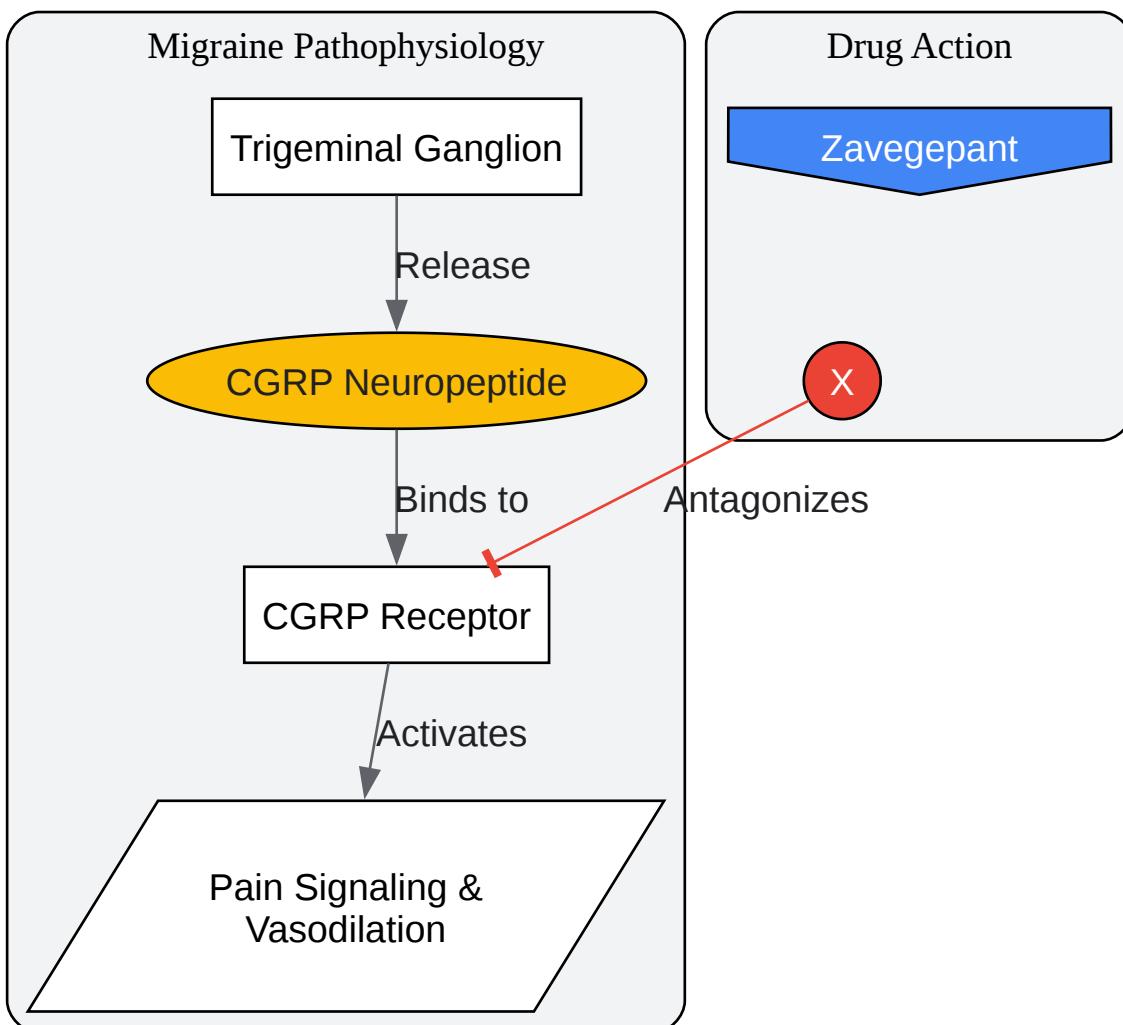
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Caption: Mechanism of action of Linzagolix as a GnRH receptor antagonist.

Role in Zavegeptant (CGRP Antagonist) Quality Control

2,3-Difluoro-6-methoxybenzaldehyde has been identified as "Zavegeptant Impurity 56". This indicates its relevance not as a direct precursor, but as a potential process-related impurity or degradation product in the manufacturing of Zavegeptant, a CGRP receptor antagonist for the acute treatment of migraine. Its monitoring is therefore important for the quality control and regulatory filing of Zavegeptant.

Migraines are associated with elevated levels of the neuropeptide CGRP, which causes vasodilation and signals pain in the trigeminal nervous system. Zavegeptant is a small molecule antagonist that blocks the CGRP receptor. By preventing CGRP from binding to its receptor on trigeminal neurons and meningeal blood vessels, Zavegeptant inhibits the downstream pain signaling and vasodilation, thereby providing relief from migraine attacks.[\[2\]](#)[\[6\]](#)



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Caption: Mechanism of action of Zavegeptant as a CGRP receptor antagonist.

Safety and Handling

Appropriate safety measures must be observed when handling **2,3-Difluoro-6-methoxybenzaldehyde**.

Aspect	Recommendation	Reference(s)
Hazard Codes	Xi (Irritant)	[5]
Risk Statements	R36/37/38: Irritating to eyes, respiratory system, and skin.	[5]
Personal Protective Equipment (PPE)	Safety glasses with side-shields, chemical-resistant gloves, lab coat.	
Engineering Controls	Handle in a well-ventilated area or a chemical fume hood.	
Handling	Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from ignition sources.	
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) at 2-8°C.	[2][5]
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.	
First Aid (Skin)	Wash off immediately with plenty of soap and water. Remove contaminated clothing.	
First Aid (Inhalation)	Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.	

Conclusion

2,3-Difluoro-6-methoxybenzaldehyde is a specialized chemical intermediate with significant value in the pharmaceutical industry. Its well-defined synthesis and specific reactivity make it an essential component for producing advanced therapeutics like the GnRH antagonist Linzagolix. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development settings.

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